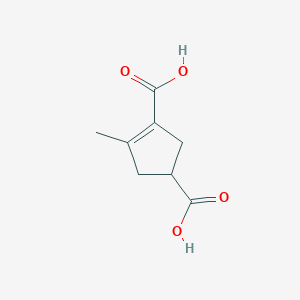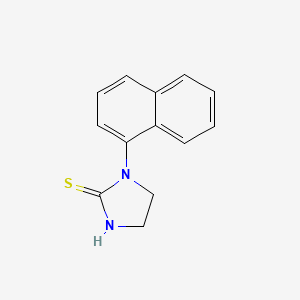
1-Naphthalen-1-ylimidazolidine-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalen-1-ylimidazolidine-2-thione is a heterocyclic compound that features a naphthalene ring fused with an imidazolidine-2-thione moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthalen-1-ylimidazolidine-2-thione typically involves the reaction of naphthylamine with carbon disulfide and an appropriate amine under controlled conditions. One common method includes the use of N-heterocyclic carbene (NHC) catalysts to promote the aza-benzoin/aza-acetalization domino reactions . This method allows for the efficient formation of the imidazolidine-2-thione ring with high yields and selectivity.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce energy consumption .
Analyse Chemischer Reaktionen
Types of Reactions
1-Naphthalen-1-ylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted imidazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 1-Naphthalen-1-ylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In the context of anti-HIV activity, it inhibits viral enzymes, preventing the replication of the virus .
Vergleich Mit ähnlichen Verbindungen
1-Naphthalen-1-ylimidazolidine-2-thione can be compared with other imidazolidine-2-thione derivatives and naphthalene-based compounds:
Imidazolidine-2-thione Derivatives: These compounds share the imidazolidine-2-thione core but differ in their substituents, which can significantly alter their chemical and biological properties.
Naphthalene-Based Compounds: Compounds like naphthalene-1-thiol and naphthalene-1-amine share the naphthalene ring but have different functional groups, leading to distinct reactivity and applications.
Similar Compounds
- Naphthalene-1-thiol
- Naphthalene-1-amine
- Imidazolidine-2-thione derivatives
Eigenschaften
CAS-Nummer |
30488-00-7 |
|---|---|
Molekularformel |
C13H12N2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
1-naphthalen-1-ylimidazolidine-2-thione |
InChI |
InChI=1S/C13H12N2S/c16-13-14-8-9-15(13)12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9H2,(H,14,16) |
InChI-Schlüssel |
ABXQVILZWXJCGP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=S)N1)C2=CC=CC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(9E)-9-[(4-aminophenyl)methylidene]fluoren-2-amine](/img/structure/B14675863.png)

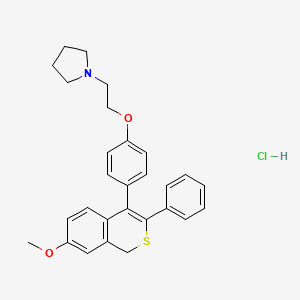
![Benzene, 1-methoxy-2-[1-(4-methoxyphenyl)propyl]-](/img/structure/B14675886.png)
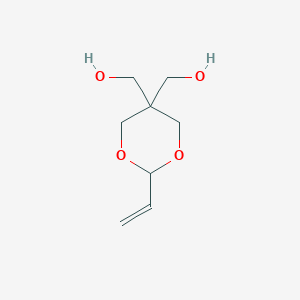
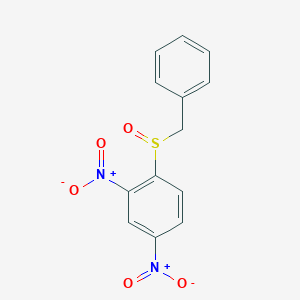
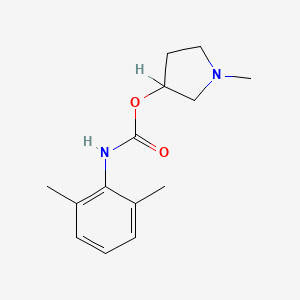

![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-ethylaniline](/img/structure/B14675911.png)
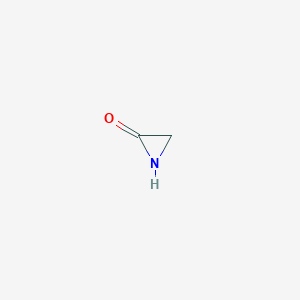

![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
